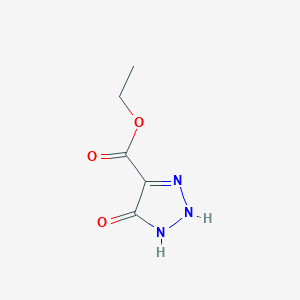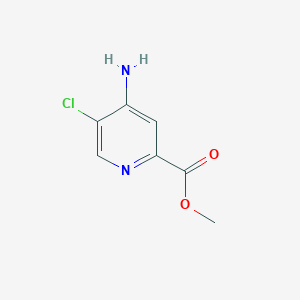
Methyl 4-amino-5-chloropicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-5-chloropicolinate is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of picolinic acid, featuring both amino and chloro substituents on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-chloropicolinate typically involves a multi-step process. One common method starts with the chlorination of picolinic acid to produce 4-chloropicolinic acid. This intermediate is then esterified using methanol in the presence of a catalyst to yield Methyl 4-chloropicolinate . The amino group is introduced through a subsequent reaction, such as nitration followed by reduction, to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-5-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinates, while oxidation and reduction can produce nitro or amine derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-5-chloropicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-5-chloropicolinate involves its interaction with specific molecular targets. The amino and chloro groups on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chloropicolinate: Lacks the amino group, making it less versatile in certain reactions.
Methyl 5-amino-3-chloropicolinate: Similar structure but with different positioning of the amino and chloro groups, leading to different reactivity and applications.
Uniqueness
Methyl 4-amino-5-chloropicolinate is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in targeted synthesis and specific biological applications.
Eigenschaften
Molekularformel |
C7H7ClN2O2 |
|---|---|
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
methyl 4-amino-5-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) |
InChI-Schlüssel |
YGFVDRVENJXZNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C(C(=C1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


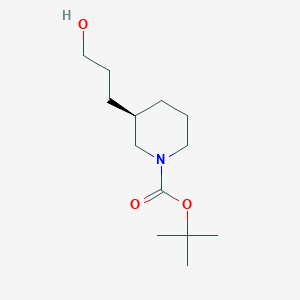

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
![(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13460452.png)
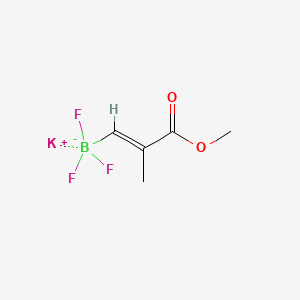
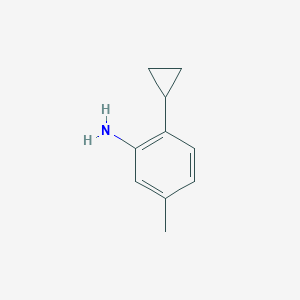

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13460477.png)

![3-Isocyanatobicyclo[3.1.0]hexane](/img/structure/B13460486.png)
![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13460492.png)

